2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
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Description
The compound “2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide” belongs to the class of organic compounds known as 1,2,4-triazoles, which are aromatic compounds containing a 1,2,4-triazole moiety .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . It also contains a phenyl group and a methoxy group attached to an acetamide group.Future Directions
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . They have shown significant antibacterial activity .
Mode of Action
It’s known that 1,2,4-triazole derivatives exhibit a broad spectrum of antimicrobial activity . They are structurally similar to imidazole molecules and act by a similar mechanism of action .
Biochemical Pathways
1,2,4-triazole derivatives are known to have comprehensive bioactivities, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antihypertensive, anticonvulsant, antiviral, antidepressant, antiasthmatic, diuretic, and hypoglycemic activities .
Result of Action
1,2,4-triazole derivatives are known to exhibit a broad spectrum of antimicrobial activity .
Properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-24-14-9-7-13(8-10-14)19-15(23)11-25-17-21-20-16(22(17)18)12-5-3-2-4-6-12/h2-10H,11,18H2,1H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNQZUPEVRMMDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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